molecular formula C22H27NO2Si B14271999 (9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one CAS No. 185099-09-6

(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one

Cat. No.: B14271999
CAS No.: 185099-09-6
M. Wt: 365.5 g/mol
InChI Key: UBIUGNDGVVDTEQ-NHCUHLMSSA-N
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Description

(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one is a complex organic compound with a unique structure that includes a quinolizidine core and a silyl ether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinolizidine core and the introduction of the silyl ether group. Common reagents used in these reactions include silylating agents such as methyl(diphenyl)silyl chloride and bases like triethylamine. The reaction conditions often involve anhydrous solvents and inert atmospheres to prevent moisture and oxygen from interfering with the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger-scale reactions, ensuring the purity of reagents, and implementing efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it valuable for creating high-performance materials and improving reaction efficiencies.

Mechanism of Action

The mechanism of action of (9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one involves its interaction with specific molecular targets. The silyl ether group can participate in hydrogen bonding and other non-covalent interactions, while the quinolizidine core can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (9R,9aR)-9-{[Trimethylsilyl]oxy}octahydro-4H-quinolizin-4-one
  • (9R,9aR)-9-{[Phenyl(dimethyl)silyl]oxy}octahydro-4H-quinolizin-4-one
  • (9R,9aR)-9-{[Diphenyl(methyl)silyl]oxy}octahydro-4H-quinolizin-4-one

Uniqueness

Compared to similar compounds, (9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one stands out due to its specific silyl ether group, which imparts unique chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the development of new materials or as a catalyst in specific reactions.

Properties

CAS No.

185099-09-6

Molecular Formula

C22H27NO2Si

Molecular Weight

365.5 g/mol

IUPAC Name

(9R,9aR)-9-[methyl(diphenyl)silyl]oxy-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one

InChI

InChI=1S/C22H27NO2Si/c1-26(18-10-4-2-5-11-18,19-12-6-3-7-13-19)25-21-15-9-17-23-20(21)14-8-16-22(23)24/h2-7,10-13,20-21H,8-9,14-17H2,1H3/t20-,21-/m1/s1

InChI Key

UBIUGNDGVVDTEQ-NHCUHLMSSA-N

Isomeric SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3CCCN4[C@@H]3CCCC4=O

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCCN4C3CCCC4=O

Origin of Product

United States

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